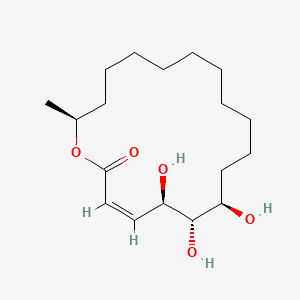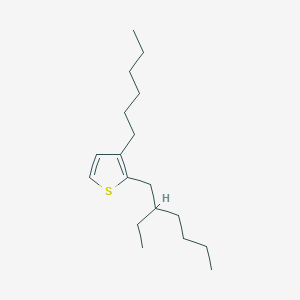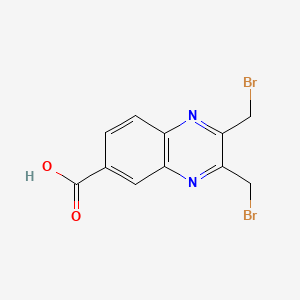
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-: is a chemical compound derived from 2,3-bis(bromomethyl)quinoxaline. It is known for its antibacterial activity and is used primarily in scientific research . The compound has a molecular formula of C₁₁H₈Br₂N₂O₂ and a molecular weight of 360.00 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- typically involves the bromination of quinoxaline derivatives. One common method is the reaction of quinoxaline with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include controlled temperature and pH to ensure the selective bromination at the 2 and 3 positions of the quinoxaline ring.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with scaling up of the reaction conditions and optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl groups in 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. .
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions
Major Products:
Scientific Research Applications
Chemistry: 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is used as a building block in organic synthesis, particularly in the development of new antibacterial agents .
Biology and Medicine: The compound’s antibacterial properties make it a valuable tool in microbiological research, where it is used to study bacterial inhibition and resistance mechanisms .
Industry: In the pharmaceutical industry, it is used in the synthesis of drug candidates and as a reference compound in analytical methods .
Mechanism of Action
The antibacterial activity of 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is primarily due to its ability to interfere with bacterial cell wall synthesis. The bromomethyl groups are believed to interact with bacterial enzymes, inhibiting their function and leading to cell death . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may disrupt key enzymatic processes within bacterial cells .
Comparison with Similar Compounds
2,3-Bis(bromomethyl)quinoxaline: The parent compound from which 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is derived
Quinoxaline Derivatives: Other quinoxaline derivatives with similar antibacterial properties
Uniqueness: 6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)- is unique due to its specific substitution pattern, which enhances its antibacterial activity compared to other quinoxaline derivatives . The presence of the carboxylic acid group also provides additional sites for chemical modification, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C11H8Br2N2O2 |
|---|---|
Molecular Weight |
360 g/mol |
IUPAC Name |
2,3-bis(bromomethyl)quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C11H8Br2N2O2/c12-4-9-10(5-13)15-8-3-6(11(16)17)1-2-7(8)14-9/h1-3H,4-5H2,(H,16,17) |
InChI Key |
QGKACHNDUYVGLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(C(=N2)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


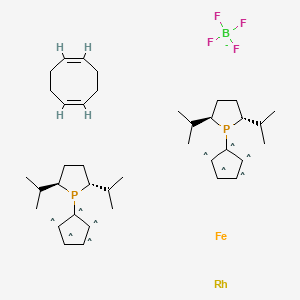
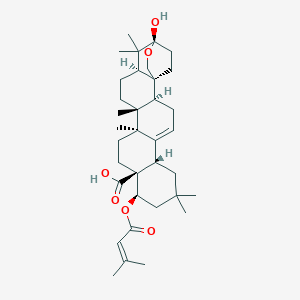
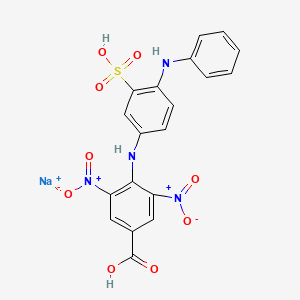
![(1R,3aR,5aR,5bR,7aR,9S,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol](/img/structure/B1494970.png)
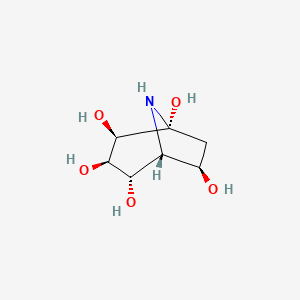
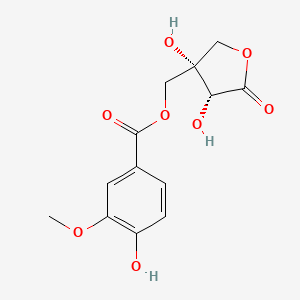
![4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1494978.png)
![9-Phenyl-3,6-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole](/img/structure/B1494983.png)
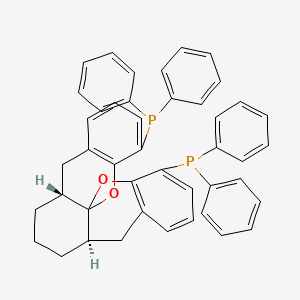
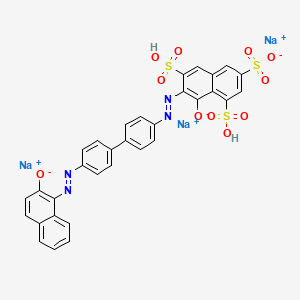
![Sodium;1-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-olate](/img/structure/B1494993.png)
